3-(2,6-Dimethylphenyl)phenol
Overview
Description
3-(2,6-Dimethylphenyl)phenol, also known as 2,6-Dimethylphenol or 2,6-Xylenol, is a chemical compound which is one of the six isomers of xylenol . It is a colorless solid .
Synthesis Analysis
2,6-Dimethylphenol is produced by the methylation of phenol . The methylation is carried out by contacting gaseous phenol and methanol at elevated temperatures in the presence of a solid acid catalyst .Molecular Structure Analysis
The molecular formula of 2,6-Dimethylphenol is C8H10O . The IUPAC Standard InChI is InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3 .Chemical Reactions Analysis
2,6-Dimethylphenol is susceptible to oxidative coupling leading to polymers and dimers . Acid-catalyzed condensation of 2,6-dimethylphenol gives tetramethylbisphenol A, an analogue of bisphenol A, which is used in the production of some polycarbonates . 2,6-Dimethylphenol also reacts with ammonia to give 2,6-dimethylaniline .Physical and Chemical Properties Analysis
2,6-Dimethylphenol has a molar mass of 122.167 g·mol−1 . It appears as a white solid with a density of 1.132 g/cm3 . The melting point ranges from 43 to 45 °C (109 to 113 °F; 316 to 318 K), and the boiling point is 203 °C (397 °F; 476 K) .Scientific Research Applications
Phenol Methylation
- Selective Methylation for Plastics Industry : The methylation of phenol, particularly to produce 2,6-dimethylphenol (2,6-DMP), is significant for the plastics industry. A study demonstrated that this process could be effectively carried out in a fluidized bed of iron-chromium catalyst, achieving over 90% conversion of phenol. This method also minimized by-products and maintained high selectivity for 2,6-DMP, important for polymerization processes (Żukowski et al., 2014).
Chemical Interactions
- Interaction with Tropylium Salts : 2,6-Dimethylphenol's reaction with tropylium salts in acetic acid solution forms cycloheptatriene and certain tropylium salts. This reaction varies with different anions and proceeds in two stages, indicating potential applications in organic synthesis and reaction mechanism studies (Helden et al., 2010).
Computational and Theoretical Studies
- Insights into Copper-Catalyzed Reactions : Ab initio calculations on 2,6-dimethylphenol have provided insights into the mechanism of copper-catalyzed oxidative phenol coupling reactions. This study highlights the importance of phenoxonium cations in these reactions, which is critical for understanding the chemical behavior in various industrial applications (Baesjou et al., 1997).
Polymerization and Material Science
- Oxidative Polymerization for Polyphenylene Oxide : The oxidative polymerization of 2,6-disubstituted phenols using iron(III)-salen complex has been shown to yield polymers with molecular weights over 10,000. This process is significant for creating polyphenylene oxide, a material with various industrial applications (Tonami et al., 1999).
Environmental and Analytical Chemistry
- Biodegradability and Toxicity Studies : Studies on the anaerobic biodegradability and toxicity of various phenols, including 2,6-dimethylphenol, provide essential insights into their environmental impact and treatment strategies. This information is crucial for managing phenol contamination in natural and engineered environments (O'connor & Young, 1989).
Mechanism of Action
Biochemical Pathways
Phenolic compounds are known to be involved in various biochemical pathways, playing key roles in alleviating stresses, regulating hormonal regulation, improving photosynthetic activity, nutrient mineralization, metal-chelating property, antioxidative capacity, etc .
Pharmacokinetics
A related compound, n-(2,6-dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (d2624), has been studied in rats and humans, with emphasis on the possible formation of 2,6-dimethylaniline (2,6-dma) .
Action Environment
It’s known that environmental conditions can significantly impact the efficacy and stability of many chemical compounds .
Safety and Hazards
Future Directions
2,6-Dimethylphenol has potential applications in the plastics industry due to its role in the production of some polycarbonates . Furthermore, the development of a novel high-performance poly(2,6-dimethyl-1,4-phenylene ether) (PPE), a widely accepted engineering plastic, has been limited to date due to the lack of availability of phenol derivatives, with the exception of 2,6-dimethylphenol, as conventional oxidative coupling polymerization monomers with a copper-amine catalyst . This presents an opportunity for future research and development in this area.
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O/c1-10-5-3-6-11(2)14(10)12-7-4-8-13(15)9-12/h3-9,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFGPJCFHOXMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC=C2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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